molecular formula C15H14 B047281 1,7-Dimethylfluorene CAS No. 442-66-0

1,7-Dimethylfluorene

Cat. No.: B047281
CAS No.: 442-66-0
M. Wt: 194.27 g/mol
InChI Key: NHPVHXMCRWRSNW-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: 1,7-Dimethylfluorene can be synthesized through the selenium dehydrogenation of gibberic acid . This method involves the removal of hydrogen atoms from gibberic acid using selenium as a catalyst, resulting in the formation of this compound.

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions: 1,7-Dimethylfluorene undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions .

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize this compound.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed to reduce the compound.

    Substitution: Electrophilic substitution reactions can occur with reagents like bromine or chlorine under appropriate conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorenone derivatives, while substitution reactions can produce halogenated fluorenes .

Mechanism of Action

Comparison with Similar Compounds

  • 1-Methylfluorene
  • 2-Methylfluorene
  • Fluorene

Comparison: 1,7-Dimethylfluorene is unique due to the presence of two methyl groups at the 1 and 7 positions on the fluorene backbone . This structural modification can influence its chemical reactivity and physical properties compared to other methylfluorenes and fluorene itself. For instance, the additional methyl groups can affect the compound’s solubility, melting point, and interaction with other molecules .

Properties

IUPAC Name

1,7-dimethyl-9H-fluorene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14/c1-10-6-7-13-12(8-10)9-15-11(2)4-3-5-14(13)15/h3-8H,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHPVHXMCRWRSNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C3=CC=CC(=C3C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10487227
Record name 1,7-DIMETHYLFLUORENE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10487227
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

442-66-0
Record name 1,7-DIMETHYLFLUORENE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10487227
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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